![molecular formula C8H20ClN3 B3029573 N'-(Ethylcarbonimidoyl)-N,N-dimethyl-1,3-propanediamine hydrochloride CAS No. 7084-11-9](/img/structure/B3029573.png)
N'-(Ethylcarbonimidoyl)-N,N-dimethyl-1,3-propanediamine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of reagents that add to carbonyl groups of aldehydes and ketones, leading to various products. For instance, N-Methyl-C-(trichlorotitanio)formimidoyl Chloride is used for homologations of aldehydes and ketones to α-Hydroxycarboxamides, with high yields and without the need for Li-, Mg-, or Zn-derivatives as precursors . This suggests that similar methodologies could potentially be applied to the synthesis of N'-(Ethylcarbonimidoyl)-N,N-dimethyl-1,3-propanediamine hydrochloride, although the specific details would depend on the unique reactivity of the compound .
Molecular Structure Analysis
The molecular structure of copper(II) complexes with N,N'-dimethyl and N,N'-diethyl substituted ligands has been studied, revealing that the configuration of N-alkyl groups can vary depending on the ligand and the metal center's coordination environment . This information is relevant as it highlights the importance of the substituents on the nitrogen atoms and their influence on the overall molecular geometry, which could be extrapolated to the structure of this compound.
Chemical Reactions Analysis
The reactivity of diamine compounds can be complex, as demonstrated by the reaction of N,N'-dihydroxy-N,N'-dimethylmethanediamine with phenylboronic acid, which led to an unexpected product . This indicates that the chemical reactions involving this compound could also yield surprising results, and careful analysis would be required to understand its reactivity fully.
Physical and Chemical Properties Analysis
The physical and chemical properties of polymerizable amine coinitiators, such as N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine, have been studied in the context of dental restorations . These compounds can serve as both diluents and coinitiators, and their physical and mechanical properties are crucial for their performance. By analogy, the physical and chemical properties of this compound would need to be characterized to determine its suitability for specific applications.
Scientific Research Applications
Intramolecular Hydrogen Bonds
Research by Krueger (1967) explored the intramolecular hydrogen bonds in aliphatic diamines like N,N′-Dimethyl-1,3-propanediamine. This study found that intramolecular NH···N bonding disappears sharply when the intervening methylene chain length exceeds three units, suggesting its significance in the conformation of such compounds (Krueger, 1967).
Synthesis and Application in Industry
Meng et al. (2013) discussed the method of synthesizing DMAPA continuously, highlighting its use in manufacturing surfactants, cosmetics, detergents, textiles, and lubricating oil additives. This research provided insights into the efficient production of DMAPA, which is vital for its industrial applications (Meng, Deng, Li, & Du, 2013).
Synthesis of Novel Compounds
Research by Shi-de (2010) involved synthesizing novel compounds using 2-methyl-2-ethyl-1,3-propanediamine, showing its utility in developing new chemicals with potential applications in agriculture, such as herbicide safeners (Shi-de, 2010).
Structural Studies and Metal Complexes
Öz et al. (2007) investigated heterodinuclear Ni(II)—Sn(II) complexes derived from reduced ONNO type Schiff base compounds, including derivatives of 1,3-propanediamine. This research contributes to the understanding of complex structures in coordination chemistry (Öz et al., 2007).
High-Pressure Reactions
Ibata, Zou, and Demura (1995) studied the reaction of 2,3,5,6-tetrachloronitrobenzene with diamines, including N,N′-dimethyl-1,3-propanediamine, under high pressure. Their findings are essential for understanding the behavior of these compounds under different conditions (Ibata, Zou, & Demura, 1995).
Vapor Pressure and Enthalpy Studies
Verevkin and Chernyak (2012) measured the vapor pressures of aliphatic propanediamines, including N,N-dimethyl-1,3-propanediamine. This research is crucial for understanding the physical properties of these compounds (Verevkin & Chernyak, 2012).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . It should be handled with protective gloves, clothing, and eye/face protection, and used only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
N’-(Ethylcarbonimidoyl)-N,N-dimethyl-1,3-propanediamine hydrochloride, also known as EDAC HCl, primarily targets carboxyl groups and primary amines . It is used to modify the cell surface of Escherichia coli to covalently couple substances .
Mode of Action
It facilitates the formation of a covalent bond between the carboxyl group of one molecule and the primary amine of another .
Pharmacokinetics
It is soluble in water , which could potentially influence its bioavailability and distribution.
Result of Action
The primary result of EDAC HCl’s action is the formation of a covalent bond between a carboxyl group and a primary amine . This can lead to the modification of the cell surface of Escherichia coli . It has also been used as an activator to modify microfluidic chips to capture Escherichia coli .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 'N'-(Ethylcarbonimidoyl)-N,N-dimethyl-1,3-propanediamine hydrochloride' involves the reaction of N,N-dimethyl-1,3-propanediamine with ethyl isocyanate followed by treatment with hydrochloric acid.", "Starting Materials": [ "N,N-dimethyl-1,3-propanediamine", "Ethyl isocyanate", "Hydrochloric acid" ], "Reaction": [ "To a solution of N,N-dimethyl-1,3-propanediamine in anhydrous ether, add ethyl isocyanate dropwise with stirring at room temperature.", "After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Add hydrochloric acid to the reaction mixture and stir for 1 hour at room temperature.", "Filter the resulting precipitate and wash with ether to obtain 'N'-(Ethylcarbonimidoyl)-N,N-dimethyl-1,3-propanediamine hydrochloride' as a white solid." ] } | |
CAS RN |
7084-11-9 |
Molecular Formula |
C8H20ClN3 |
Molecular Weight |
193.72 g/mol |
IUPAC Name |
N'-[3-(dimethylamino)propyl]propanimidamide;hydrochloride |
InChI |
InChI=1S/C8H19N3.ClH/c1-4-8(9)10-6-5-7-11(2)3;/h4-7H2,1-3H3,(H2,9,10);1H |
InChI Key |
PGIBXNLSUXQITJ-UHFFFAOYSA-N |
SMILES |
CCC(=NCCCN(C)C)N.Cl |
Canonical SMILES |
CCC(=NCCCN(C)C)N.Cl |
Origin of Product |
United States |
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